5-amino-1-(3,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-amino-1-(3,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” is a synthetic organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-1-(3,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.
Attachment of the Benzimidazole Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “5-amino-1-(3,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be investigated as a potential drug candidate for various diseases, depending on its biological activity profile.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of “5-amino-1-(3,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-phenyl-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
- 5-amino-1-(3,5-dimethylphenyl)-4-(benzimidazol-2-yl)-2H-pyrrol-3-one
Uniqueness
The uniqueness of “5-amino-1-(3,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
5-amino-1-(3,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-12-8-13(2)10-14(9-12)24-11-17(25)18(19(24)21)20-22-15-6-4-5-7-16(15)23(20)3/h4-10H,11,21H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTBBYQJMBMORT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.